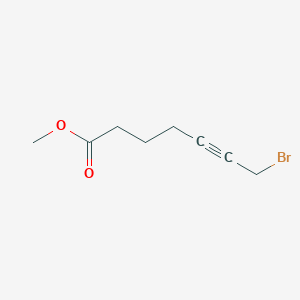

Methyl 7-bromohept-5-ynoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-bromohept-5-ynoate is a useful research compound. Its molecular formula is C8H11BrO2 and its molecular weight is 219.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Prostaglandin Derivatives

Methyl 7-bromohept-5-ynoate serves as a key intermediate in the synthesis of prostaglandin derivatives. Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation and reproductive processes. The compound's structure allows for various modifications that can lead to different prostaglandin analogs.

- Case Study : A notable example includes the conversion of this compound into prostaglandin precursors through specific reactions involving halogenation and subsequent transformations. This process has been documented to yield significant amounts of desired prostaglandin derivatives, demonstrating the compound's efficiency as a synthetic precursor .

Organocatalysis and Cascade Reactions

Recent advancements in organocatalysis have highlighted the potential of this compound in catalytic cascade reactions. These reactions allow for multiple bond formations in a single synthetic step, enhancing efficiency and reducing waste.

- Research Findings : Studies have shown that this compound can participate in enamine and iminium activation mechanisms, leading to complex molecular architectures. Such strategies are particularly advantageous in the synthesis of chiral compounds, which are essential in pharmaceuticals .

Synthesis of Bioactive Compounds

The compound is also utilized in synthesizing various bioactive molecules beyond prostaglandins. Its reactivity allows it to serve as a building block for more complex structures, including those with potential therapeutic applications.

- Example Applications :

- Anticancer Agents : Research indicates that derivatives formed from this compound exhibit cytotoxic properties against certain cancer cell lines, making them candidates for further development as anticancer drugs .

- Neuroprotective Agents : Compounds derived from this ynoate have been explored for their neuroprotective effects, potentially serving as biomarkers for oxidative stress in neuronal cells .

The ongoing research into this compound suggests several future directions:

- Exploration of New Synthetic Routes : Researchers are investigating more efficient synthetic pathways that minimize by-products and enhance yield.

- Development of New Derivatives : There is potential for creating new derivatives with improved biological activity or specificity for targets within biological systems.

- Applications in Material Science : The unique properties of compounds derived from this compound may also find applications beyond medicinal chemistry, potentially impacting material science.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the C7 position serves as an electrophilic site for nucleophilic substitution. Common reagents and outcomes include:

-

Alkoxyde Displacement : Reaction with alkoxides (e.g., sodium methoxide) in polar aprotic solvents like DMF yields methyl ether derivatives .

-

Amine Substitution : Treatment with primary amines (e.g., methylamine) produces secondary amines, with yields dependent on steric hindrance.

Example Reaction :

Methyl 7-bromohept-5-ynoate+NaOCH3DMF, 60°CMethyl 7-methoxyhept-5-ynoate+NaBr[1][6]

Alkyne-Specific Reactions

The terminal alkyne at C5 participates in cycloadditions and coupling reactions:

Alkylation and Chain Extension

This compound acts as an alkylating agent in Grignard or organozinc reactions:

-

Grignard Addition : Reaction with methylmagnesium bromide in THF generates extended-chain alcohols after hydrolysis .

-

Malonic Ester Alkylation : Treatment with diethyl malonate and NaH forms branched esters, enabling iterative synthesis .

Mechanistic Insight :

The bromine atom undergoes SN2 displacement, while the alkyne stabilizes transition states via conjugation.

Reductive Elimination and Cross-Coupling

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the bromide is replaced by aryl/vinyl groups:

Methyl 7-bromohept-5-ynoate+Ar-B(OH)2Pd(dba)2,SPhosMethyl 7-arylhept-5-ynoate[8]

Hydrolysis and Derivatization

Controlled hydrolysis of the ester group enables carboxylate formation:

-

Acidic Hydrolysis : HCl/MeOH yields 7-bromohept-5-ynoic acid .

-

Enzymatic Hydrolysis : Lipases selectively produce chiral acids for pharmaceutical applications.

Comparative Reactivity Table

Key reaction pathways and efficiencies:

| Reaction | Key Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | NaCN, DMSO | 80°C | 4 h | 73% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 25°C | 12 h | 82% |

| Hydrogenation | H₂, P-2 Nickel Boride | 0°C | 1 h | 90% |

This compound’s dual functionality enables diverse transformations, making it critical in prostaglandin synthesis , polymer chemistry, and drug discovery. Its reactivity profile underscores its utility in constructing complex molecular architectures.

特性

分子式 |

C8H11BrO2 |

|---|---|

分子量 |

219.08 g/mol |

IUPAC名 |

methyl 7-bromohept-5-ynoate |

InChI |

InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2,4,6-7H2,1H3 |

InChIキー |

ORMJOYKCTLOKIS-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCCC#CCBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。